molecular formula C12H15N B100086 6-Phenylhexanenitrile CAS No. 17777-31-0

6-Phenylhexanenitrile

Cat. No. B100086
CAS RN: 17777-31-0
M. Wt: 173.25 g/mol
InChI Key: BSJKBXNHLQEFMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenylhexanenitrile is a unique chemical compound with the linear formula C12H15N . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 6-Phenylhexanenitrile can be represented by the SMILES string N#CCCCCCC1=CC=CC=C1 . The InChI representation is 1S/C12H15N/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8H2 .

Scientific Research Applications

1. Organic Synthesis

6-Phenylhexanenitrile is utilized in organic synthesis processes. For instance, Singh et al. (2015) described the base-mediated synthesis of highly functionalized conjugated enones using 6-Phenylhexanenitrile. The reaction involved ring opening followed by decarboxylation and regioselective oxidative decyanation, revealing its utility in complex organic synthesis (Singh et al., 2015).

2. Molecular Structure and Dynamics

6-Phenylhexanenitrile derivatives have been studied for their electronic structure and interactions with solvents. Abdel-Latif et al. (2020) explored the solvation effect on derivatives of 6-Phenylhexanenitrile, using density functional theory (DFT) and molecular dynamics simulations. This research highlights the compound's relevance in understanding molecular interactions and electronic properties (Abdel-Latif et al., 2020).

3. Photophysical Properties

The photophysical properties of 6-Phenylhexanenitrile derivatives have been explored, particularly in the context of organic light-emitting diodes (OLEDs). Deng et al. (2013) investigated small-molecular compounds including 6-Phenylhexanenitrile derivatives for their potential use as host materials in blue phosphorescent OLEDs. Their work provides insights into the material's properties relevant for electronic and photonic applications (Deng et al., 2013).

4. Enzyme Inhibition

Another application of 6-Phenylhexanenitrile derivatives is in the field of enzyme inhibition. Cai et al. (2010) identified analogues of 6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile as potent and selective cathepsin S inhibitors. This indicates the potential medicinal chemistry applications of these derivatives (Cai et al., 2010).

5. Catalytic Reactions

6-Phenylhexanenitrile and its derivatives are also significant in catalytic reactions. Deng et al. (2009) developed a copper/silver-catalyzed Conia-ene reaction for constructing five- and six-membered rings using 2-phenylacetylhept-6-ynenitrile, a related compound. This showcases the utility of these compounds in facilitating complex ring-forming reactions (Deng et al., 2009).

Safety And Hazards

Sigma-Aldrich, a provider of 6-Phenylhexanenitrile, states that the product is sold “as-is” and makes no representation or warranty with respect to this product . This suggests that users should handle the compound with care and take necessary safety precautions.

properties

IUPAC Name

6-phenylhexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJKBXNHLQEFMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440295
Record name 6-phenylhexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenylhexanenitrile

CAS RN

17777-31-0
Record name 6-phenylhexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred solution of 15.0 grams (0.0062 mole) of 1-methylsulfonyloxy-5-phenylpentane and 9.1 grams (0.190 mole) of sodium cyanide in 150 mL of N,N-dimethylformamide was heated at 50° C. to 55° C. for about 60 hours. After this time the reaction mixture was poured into 400 mL of water. The mixture was extracted with three 250 mL portions of diethyl ether. The combined extracts were then washed with three 200 mL portions of water and 200 mL of an aqueous solution saturated with sodium chloride. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure, yielding 10.2 grams of 6-phenylhexanenitrile. The NMR spectrum was consistent with the proposed structure.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 50.0 g (.284 mole) of 6-bromocapronitrile in 550 ml of benzene was cooled to 5° C. and to this was added 77.3 g (.580 mole) of anhydrous aluminum chloride in portions over a 10 minute period. The ice bath was removed and the vigorously stirred mixture was warmed slowly to reflux. After 2 hours at reflux, the mixture was cooled to room temperature, then poured slowly into a mixture of 50 ml of concentrated hydrochloric acid and 250 ml of ice water. The layers were separated and the aqueous portion was extracted twice with 125 ml portions of ether. The combined organic extracts were washed with 100 ml of saturated sodium bicarbonate solution, 100 ml of saturated sodium chloride solution, then dried over sodium sulfate, filtered, and evaporated leaving 53 g of a crude red/brown oil. Distillation under reduced pressure afforded 42.4 g (86%) of the nitrile as a pale yellow oil, bp 136°-140° C./2.5 mm of Hg.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
reactant
Reaction Step One
Quantity
77.3 g
Type
reactant
Reaction Step Two
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Phenylhexanenitrile
Reactant of Route 2
Reactant of Route 2
6-Phenylhexanenitrile
Reactant of Route 3
Reactant of Route 3
6-Phenylhexanenitrile
Reactant of Route 4
Reactant of Route 4
6-Phenylhexanenitrile
Reactant of Route 5
Reactant of Route 5
6-Phenylhexanenitrile
Reactant of Route 6
Reactant of Route 6
6-Phenylhexanenitrile

Citations

For This Compound
36
Citations
DE Butler - Tetrahedron Letters, 1972 - Elsevier
… This nitrile affords a mixture of 6-phenylhexanenitrile (V) and 5-phenylhexanenitrile (VI) (97$) bp 80-90/0.1j nun. The amount of rearrangement is far less than that reported for n-…
Number of citations: 0 www.sciencedirect.com
I Rhee, M Ryang, S Tsutsumi - Journal of Organometallic Chemistry, 1967 - Elsevier
… and therefore fraction (2) was mainly 4-cyano-6-phenylhexanenitrile [v(CN) 2260 cm- ‘1 (… (2.0 g, 16.4 %) and 4-cyano-6-phenylhexanenitrile (2.7 %)The reaction of benzyl chloride (12.7 …
Number of citations: 1 www.sciencedirect.com
RR Jacobson, Z Tyeklár, KD Karlin - Inorganica chimica acta, 1991 - Elsevier
Under mild conditions, the copper(I) complex [Cu I (TMPA)CH 3 CN]PF 6 (TMPA=tris(2-pyridyl-methyl)amine), reacts stoichiometrically with benzyl and allyl halides, and α-halo-ketones …
Number of citations: 52 www.sciencedirect.com
L Zhou, M Zhang, Y Wang, RG Dorfman… - Inflammatory bowel …, 2018 - academic.oup.com
Background Inflammatory bowel disease (IBD)–associated dysbiosis is characterized by a loss of Faecalibacterium prausnitzii, whose supernatant exerts an anti-inflammatory effect. …
Number of citations: 263 academic.oup.com
T Miura, D Moriyama, Y Funakoshi, M Murakami - Synlett, 2019 - thieme-connect.com
… for the reaction of an ester-stabilized phosphonium ylide[4] to the reaction of the cyanomethylphosphonium ylide 2 with 4-phenylbut-1-ene (1a), and we obtained 6-phenylhexanenitrile …
Number of citations: 7 www.thieme-connect.com
S Inaba, H Matsumoto, RD Rieke - The Journal of Organic …, 1984 - ACS Publications
Metallic nickel, prepared by the reduction of nickel halides with lithium in glyme using naphthalene as an electron carrier, was found to be a useful reagent for the homocoupling of …
Number of citations: 85 pubs.acs.org
DE Butler, SM Alexander - Journal of Heterocyclic Chemistry, 1982 - Wiley Online Library
… 4-Phenylbutanenitrile (lb), 5-phenylpentanenitrile (lc), and 6-phenylhexanenitrile (Id) were prepared as described by Butler (12). Methyl 6-phenyl-5-oxohexanoate[methyl-co-…
Number of citations: 17 onlinelibrary.wiley.com
J Sun, Y Zhou, R Gu, X Li, A Liu, X Zhang - Nature Communications, 2022 - nature.com
Transition-metal catalyzed carbosilylation of alkenes using carbon electrophiles and silylmetal (-B, -Zn) reagents as the nucleophiles offers a powerful strategy for synthesizing …
Number of citations: 5 www.nature.com
Y Zhu, C Jiang, H Li, P Liu, P Sun - The Journal of Organic …, 2022 - ACS Publications
… As expected, the product 6-oxo-6-phenylhexanenitrile (2a) was obtained in 64% yield (entry 1). Next, several common solvents including CH 2 Cl 2 , DMF, CH 3 OH, and acetone were …
Number of citations: 5 pubs.acs.org
S Kamijo, S Yokosaka, M Inoue - Tetrahedron, 2012 - Elsevier
Chemo- and regioselective protocols for attachment of various carbonyl functionalities onto unactivated olefins have been developed. Atom transfer radical reactions of Cl 3 CCN, Cl 2 C…
Number of citations: 16 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.